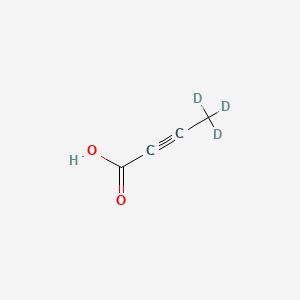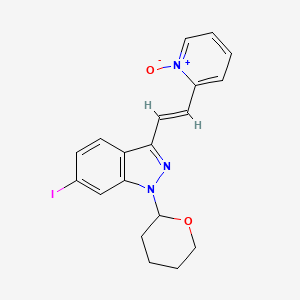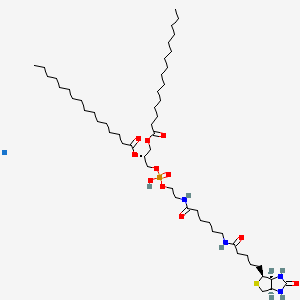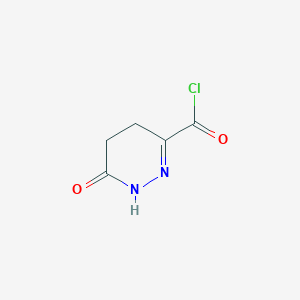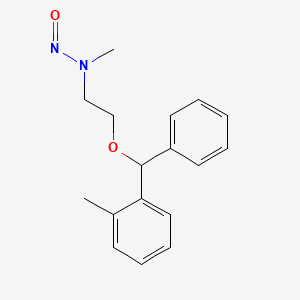![molecular formula C47H88N4O23P2 B13853288 UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the bacterial cell wall’s structural integrity and is a target for developing novel antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt involves multiple enzymatic steps. One of the key enzymes is UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine . The reaction conditions typically involve the presence of acyl carrier proteins and specific acyl donors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized nature and primary use in research settings. large-scale synthesis would likely involve biotechnological methods using genetically engineered bacterial strains capable of producing the necessary enzymes for the biosynthesis pathway.
Análisis De Reacciones Químicas
Types of Reactions
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt undergoes various biochemical reactions, including acylation, deacetylation, and phosphorylation. These reactions are crucial for its role in lipid A biosynthesis .
Common Reagents and Conditions
Common reagents used in these reactions include acyl carrier proteins, acyl donors, and specific enzymes such as UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase . The reactions typically occur under physiological conditions, with controlled pH and temperature to ensure enzyme activity.
Major Products Formed
The major products formed from these reactions are intermediates in the lipid A biosynthesis pathway, which eventually lead to the formation of lipid A, an essential component of the bacterial outer membrane .
Aplicaciones Científicas De Investigación
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by participating in the lipid A biosynthesis pathway. It acts as a substrate for various enzymes, including UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation reactions necessary for lipid A formation . The molecular targets include enzymes involved in the biosynthesis pathway, and the pathways involved are critical for maintaining the structural integrity of the bacterial outer membrane .
Comparación Con Compuestos Similares
Similar Compounds
UDP-2,3-diacylglucosamine diphosphatase: Another compound involved in lipid A biosynthesis, with a similar role in the bacterial cell wall structure.
2,3-diacylglucosamine 1-phosphate: A precursor in the lipid A biosynthesis pathway.
Uniqueness
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is unique due to its specific role in the acylation steps of lipid A biosynthesis. Its involvement in multiple enzymatic reactions and its potential as a target for novel antibacterial agents highlight its significance in scientific research and medicine .
Propiedades
Fórmula molecular |
C47H88N4O23P2 |
|---|---|
Peso molecular |
1139.2 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2.C4H11NO3/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56;5-4(1-6,2-7)3-8/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56);6-8H,1-3,5H2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Clave InChI |
KUAOMMZYIACMRS-RJIXHJOASA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


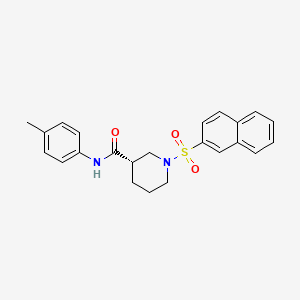

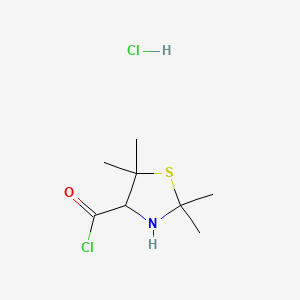

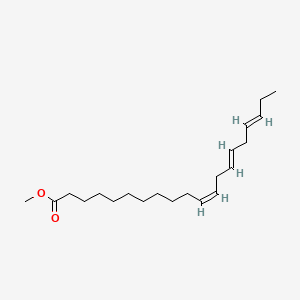
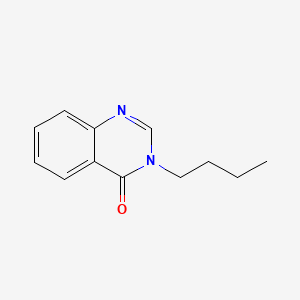

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
